molecular formula C13H10N4 B062968 5-Biphenyl-3-yl-2H-tetrazole CAS No. 188890-74-6

5-Biphenyl-3-yl-2H-tetrazole

Cat. No.: B062968
CAS No.: 188890-74-6
M. Wt: 222.24 g/mol
InChI Key: WWPSTJGPSOCQIH-UHFFFAOYSA-N
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Description

5-Biphenyl-3-yl-2H-tetrazole is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Angiotensin II Receptor Antagonists : Several studies have focused on derivatives of 5-Biphenyl-3-yl-2H-tetrazole as angiotensin II receptor antagonists. These compounds have been investigated for their potential in treating hypertension and related cardiovascular diseases. Studies have examined structure-activity relationships, synthetic procedures, and pharmacological properties of these antagonists (Bovy et al., 1993) (Kamble et al., 2017).

  • Synthetic Heterocycles in Organic Chemistry : Tetrazoles, including 5-substituted derivatives, are significant in organic chemistry for synthesizing other heterocycles and as activators in oligonucleotide synthesis. These compounds are known for their acidity, lipophilicity, and metabolic resistance, making them useful in drug design (Roh et al., 2012).

  • Antihypertensive Agents : Various tetrazole derivatives have been synthesized and evaluated for their antihypertensive activity. Research has highlighted the hypertensive effects and identified synthetic pathways and the potential use of these compounds as antihypertensive agents (Sharma et al., 2010).

  • Process Intensification in Pharmaceutical Production : Studies have also looked into the process intensification of tetrazole reactions, such as tritylation, using microreactors. This research is aimed at improving the industrial production of pharmaceutical intermediates containing tetrazole (Maralla et al., 2017).

  • Corrosion Inhibition : Tetrazole derivatives, including this compound, have been examined as corrosion inhibitors for metals like copper in chloride solutions. Their efficiency and protective characteristics have been a subject of interest (Zucchi et al., 1996).

  • Platelet Aggregation Inhibitors : Some derivatives of this compound have been synthesized and evaluated for their potential as platelet aggregation inhibitors, which could be significant in treating thrombotic disorders (Challa et al., 2014).

  • Antibacterial and Anticancer Properties : Various biphenyl-tetrazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. These studies explore the potential of these compounds in developing new therapeutic agents (Malani et al., 2014) (Chao et al., 2005).

Future Directions

The future directions for “5-Biphenyl-3-yl-2H-tetrazole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. There is potential for this compound to be used in medicinal and pharmaceutical applications .

Properties

IUPAC Name

5-(3-phenylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSTJGPSOCQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590179
Record name 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188890-74-6
Record name 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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